Enhanced Stability in Nickel-Catalyzed C-CN Bond Activation
The presence of two ortho-fluorine atoms in 2,6-Difluoro-4-vinylbenzonitrile provides a distinct thermodynamic advantage over analogs with fewer or differently positioned fluorine atoms. Studies on nickel-mediated C-CN bond activation of substituted benzonitriles show a stabilization of the oxidative addition product by -6.6 kcal/mol for each ortho-F substituent, compared to only -1.8 kcal/mol for a meta-F substituent [1]. This indicates a more favorable equilibrium for catalytic activation when using a 2,6-difluoro pattern.
| Evidence Dimension | Stabilization of C-CN Oxidative Addition Product (ΔG°) |
|---|---|
| Target Compound Data | Inferred: two ortho-F substituents (approx. -13.2 kcal/mol combined stabilization) |
| Comparator Or Baseline | Meta-Fluorobenzonitrile: -1.8 kcal/mol per m-F substituent |
| Quantified Difference | Each ortho-F provides an additional -4.8 kcal/mol of stabilization compared to a meta-F |
| Conditions | DFT calculations with [Ni(dmpe)] fragment in tetrahydrofuran and toluene [1] |
Why This Matters
This higher stabilization energy suggests the compound will perform more reliably in nickel-catalyzed cross-couplings targeting the nitrile group, making it a superior choice over meta-fluorinated or non-fluorinated benzonitriles for synthetic chemists designing catalytic cycles.
- [1] Ateşin, T. A., et al. ortho-Fluoro or ortho Effect? Oxidative Addition of Zerovalent Nickel into the C-CN Bond of Substituted Benzonitriles. Inorganic Chemistry, 2023, 62(48), 19698-19705. DOI: 10.1021/acs.inorgchem.3c03065. View Source
